

characterization of 4-Chloro-3-fluoro-5-nitropyridine derivatives

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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-nitropyridine

Cat. No.: B11793700

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Technical Comparison Guide: 4-Chloro-3-fluoro-5-nitropyridine

Functional Class: Trisubstituted Pyridine Scaffold /

Electrophile Primary Application: Synthesis of Fluorinated Imidazo[4,5-c]pyridines & Deazapurines

Executive Summary & Strategic Value

In medicinal chemistry, the "Fluorine Scan" is a critical optimization step. **4-Chloro-3-fluoro-5-nitropyridine** (CFNP) offers a distinct advantage over its non-fluorinated analog (4-chloro-3-nitropyridine) by introducing a metabolically stable fluorine atom at the C3 position.

While the non-fluorinated analog is a standard commodity chemical, CFNP is selected when the drug candidate requires:

- Metabolic Blocking: Prevention of oxidative metabolism at the C3 position.

- pKa Modulation: The inductive effect of fluorine lowers the pKa of the pyridine nitrogen, altering solubility and binding affinity.
- Enhanced Reactivity: The C3-Fluorine inductively activates the C4-Chlorine toward nucleophilic attack, often accelerating rates compared to the des-fluoro analog.

Comparative Matrix: CFNP vs. Alternatives

Feature	4-Chloro-3-fluoro-5-nitropyridine (CFNP)	4-Chloro-3-nitropyridine (Standard)	4,6-Dichloro-5-nitropyrimidine
Primary Leaving Group	C4-Cl (Highly Activated)	C4-Cl	C4-Cl / C6-Cl (Competitive)
Regioselectivity	High (>95:1) for C4 displacement	High	Moderate (requires temp control)
Reactivity	Very High (Activated by -N, -NO, -F)	High	Extreme (prone to hydrolysis)
Metabolic Stability	High (C3 blocked by F)	Moderate (C3 is H-bond donor/acceptor site)	Low (Pyrimidine ring opening)
Solubility (LogP)	Higher Lipophilicity	Lower	Moderate

Chemical Reactivity & Mechanism

The utility of CFNP relies on its predictable regioselectivity. The pyridine ring is electron-deficient, but the specific arrangement of substituents dictates the reaction outcome.^[1]

The Regioselectivity Logic

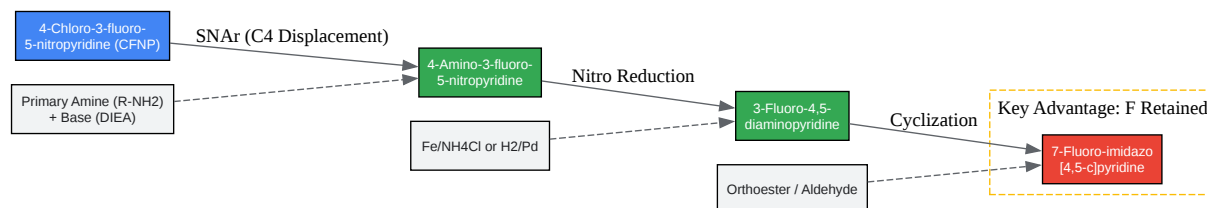
Nucleophilic Aromatic Substitution (

) occurs exclusively at C4.

- C4 Position: Activated by the Nitro group (ortho) and the Pyridine Nitrogen (para). The C3-Fluorine further destabilizes the ground state via inductive withdrawal, making C4 highly electrophilic.
- C2/C6 Positions: Activated only by the Nitrogen (ortho) and Nitro (ortho/para), but lack a good leaving group (Hydride is a poor LG).
- C3 Position: The Fluorine is a poor leaving group here because C3 is meta to the activating Nitro group. Therefore, F is retained, serving as a permanent structural element.

Diagram 1: Reaction Landscape & Decision Tree

This diagram illustrates the divergent pathways available from the CFNP scaffold.



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Caption: Stepwise transformation of CFNP into bioactive fused heterocycles. Note the retention of the Fluorine atom throughout the sequence.

Experimental Protocols

These protocols are designed for high reproducibility and scalability, minimizing side reactions like hydrolysis or bis-addition.

Protocol A: Regioselective Displacement (C4-Cl)

Objective: Replace C4-Cl with a primary amine while retaining the C3-F and C5-NO

Reagents:

- Substrate: **4-Chloro-3-fluoro-5-nitropyridine** (1.0 equiv)
- Nucleophile: Primary Amine (1.1 equiv)
- Base:
 - Diisopropylethylamine (DIEA) (2.5 equiv)
- Solvent: Anhydrous THF (0.2 M concentration)

Methodology:

- Preparation: Dissolve CFNP in anhydrous THF under atmosphere. Cool to 0°C. Reasoning: Cooling prevents potential competitive attack at C2 or degradation of labile amines.
- Addition: Premix the amine and DIEA in minimal THF. Add dropwise to the CFNP solution over 15 minutes.
- Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.
 - Checkpoint: The product is usually more polar (lower) and yellow/orange due to the nitro-amine conjugation.
- Workup: Dilute with EtOAc, wash with Sat. NaHCO (x2) and Brine (x1). Dry over Na SO

- Purification: Flash chromatography is rarely needed if stoichiometry is strict; recrystallization from EtOH/Hexane is often sufficient.

Protocol B: "Iron-Man" Nitro Reduction

Objective: Reduce the C5-Nitro group to an amine without dehalogenating the C3-Fluorine. (Avoid Pd/C if possible, as it may cause hydrodefluorination).

Reagents:

- Substrate: 4-Amino-3-fluoro-5-nitropyridine derivative
- Reductant: Iron Powder (5.0 equiv)
- Additive: Ammonium Chloride (NH
Cl) (10.0 equiv)
- Solvent: EtOH / Water (4:1 ratio)

Methodology:

- Suspend substrate, Fe powder, and NH
Cl in EtOH/Water.[2]
- Heat to 70°C with vigorous stirring for 2 hours.
- Filtration (Critical): Filter hot through a Celite pad to remove Iron oxides. Wash the pad with hot MeOH.
- Isolation: Concentrate filtrate. Neutralize residues with NaHCO
before extraction to ensure the diamine is in the free base form.

Characterization & Data Interpretation

Validating the structure of CFNP derivatives requires specific attention to

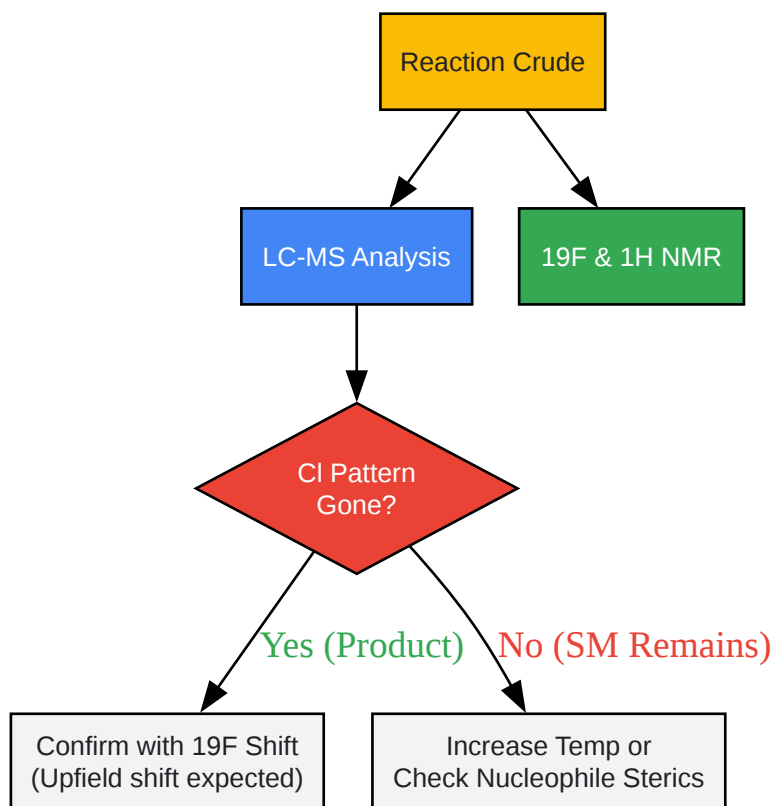
NMR, which acts as a built-in spy for reaction progress.

Spectral Fingerprints

Technique	Diagnostic Signal	Interpretation
NMR	C2-H: Singlet/Doublet (~8.5–9.0 ppm)	Highly deshielded by adjacent N and NO Shows coupling (~2–5 Hz) if resolution is high.
NMR	C6-H: Singlet/Doublet (~8.2–8.5 ppm)	Slightly upfield from C2-H.
NMR	-120 to -140 ppm	Distinct singlet (or doublet if coupled to H).[3] Shift moves upfield upon amine substitution at C4 due to electron donation.
MS (ESI)	M+ / M+2 (3:1 ratio)	Starting Material Only: Characteristic Chlorine isotope pattern. This pattern disappears after Step 1 (), confirming Cl displacement.

Diagram 2: Analytical Workflow

This DOT diagram outlines the logic for confirming structural identity using orthogonal data.



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Caption: Logic flow for confirming successful

displacement using Mass Spec isotope patterns and NMR shifts.

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